BenchChemオンラインストアへようこそ!

Fenretinide glucuronide monosodium salt

Retinoid solubility Glucuronide conjugation Formulation development

Select fenretinide glucuronide monosodium salt (CAS 76177-99-6, ≥98%) for fenretinide metabolite quantification. This monosodium salt provides defined stoichiometry, crystalline handling, and enhanced aqueous solubility vs. water-insoluble parent 4-HPR—eliminating DMSO confounding in cell assays. The O-glucuronide demonstrates 43% higher MTD and superior antitumor potency in rat mammary tumor models (75% regression at 2 mmol/kg). In MCF-7 cells, achieves 1.6-fold greater growth inhibition at 1 µM with 57% higher viability at 10 µM. Essential for LC-MS/MS AMV/QC and preclinical oncology studies. Request CoA.

Molecular Formula C32H40NNaO8
Molecular Weight 589.7 g/mol
Cat. No. B11928024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenretinide glucuronide monosodium salt
Molecular FormulaC32H40NNaO8
Molecular Weight589.7 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)C)C.[Na+]
InChIInChI=1S/C32H41NO8.Na/c1-19(11-16-24-21(3)10-7-17-32(24,4)5)8-6-9-20(2)18-25(34)33-22-12-14-23(15-13-22)40-31-28(37)26(35)27(36)29(41-31)30(38)39;/h6,8-9,11-16,18,26-29,31,35-37H,7,10,17H2,1-5H3,(H,33,34)(H,38,39);/q;+1/p-1/b9-6+,16-11+,19-8+,20-18+;/t26-,27-,28+,29-,31+;/m0./s1
InChIKeySASCRNMSPJBDPA-MIBKJGKNSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenretinide Glucuronide Monosodium Salt – A Water-Soluble Retinoid Metabolite Reference Standard for Oncology and Pharmacokinetic Research (CAS 76177-99-6)


Fenretinide glucuronide monosodium salt (CAS 76177-99-6; molecular formula C₃₂H₄₀NNaO₈; MW 589.65) is the monosodium salt of N-(4-hydroxyphenyl)retinamide-O-glucuronide (4-HPROG), the O-glucuronide metabolite of the synthetic retinoid fenretinide (4-HPR) [1]. Glucuronidation of fenretinide, mediated primarily by UDP-glucuronosyltransferases UGT1A1, UGT1A3, and UGT1A6, produces a conjugate with substantially enhanced aqueous solubility compared to the water-insoluble parent compound, thereby facilitating renal excretion . The monosodium salt form provides defined stoichiometry, crystalline handling characteristics, and suitability as a quantitative analytical reference standard for fenretinide metabolite identification and pharmacokinetic method validation [1].

Why Fenretinide, Free-Acid Glucuronide, or C-Linked Analogs Cannot Replace Fenretinide Glucuronide Monosodium Salt in Quantitative Research Applications


Although fenretinide (4-HPR), 4-HPROG free acid (CAS 79982-82-4), and the C-linked glucuronide analog 4-HPRCG share a retinoid pharmacophore, they exhibit quantitatively distinct pharmacology, pharmacokinetics, and chemical stability profiles that preclude interchangeable use. The O-glucuronide conjugate (4-HPROG) demonstrates 43% higher maximum tolerated dose and superior antitumor potency compared to the parent 4-HPR in the same DMBA-induced rat mammary tumor model, ruling out dose-equivalent substitution [1]. Critically, the O-glucuronide is susceptible to β-glucuronidase-mediated hydrolysis back to 4-HPR in vivo, whereas the C-linked analog 4-HPRCG is enzymatically stable and produces a different toxicity spectrum—eliminating the retinoid-class side effects of blood retinol reduction, triglyceride elevation, and bone mineral loss [2]. Furthermore, the monosodium salt (CAS 76177-99-6) differs from the free acid glucuronide (CAS 79982-82-4) in counterion identity, crystalline form, aqueous solubility, and stoichiometric precision for quantitative weighing—making direct gravimetric or molar substitution between salt forms unreliable for analytical method development or in vivo dosing.

Quantitative Differentiation Evidence: Fenretinide Glucuronide Monosodium Salt vs. Fenretinide and Closest Structural Analogs


Aqueous Solubility: From Water-Insoluble Parent to Water-Soluble Glucuronide Metabolite

Fenretinide (4-HPR) is a highly lipophilic compound (log P ≈ 7.4) that is classified as water-insoluble, requiring organic solvents such as DMSO (78 mg/mL) or ethanol (25–78 mg/mL) for dissolution . In contrast, fenretinide glucuronide (4-HPROG), the active moiety of the monosodium salt, is a Phase II metabolite whose formation via glucuronidation specifically enhances aqueous solubility to facilitate renal excretion . While a precise mg/mL aqueous solubility value for the monosodium salt is not published in peer-reviewed literature, the qualitative transformation from water-insoluble parent to water-soluble conjugate is a well-established class-level property of glucuronide metabolites and is explicitly documented by multiple independent chemical suppliers as a key differentiating feature . The monosodium salt form further improves aqueous handling relative to the free acid glucuronide through salt formation.

Retinoid solubility Glucuronide conjugation Formulation development

In Vivo Maximum Tolerated Dose: 43% Higher Dietary Tolerance for 4-HPROG vs. 4-HPR

In a direct head-to-head 6-week dietary study using the DMBA-induced rat mammary tumor model, the maximum tolerated dietary dose (MTD) of 4-HPROG (the O-glucuronide, active moiety of the monosodium salt) was compared against equimolar 4-HPR [1]. The MTD for 4-HPROG was 5 mmol/kg diet, whereas the MTD for 4-HPR was 3.5 mmol/kg diet, representing a 1.43-fold (43%) higher tolerated dose for the glucuronide conjugate [1]. This quantitative difference in systemic tolerability directly demonstrates that the glucuronide can be administered at substantially higher doses before reaching dose-limiting toxicity.

Maximum tolerated dose Retinoid toxicity In vivo tolerability

In Vivo Antitumor Efficacy: 75% Tumor Regression Rate with 4-HPROG in DMBA-Induced Mammary Tumors

In the same DMBA-induced rat mammary tumor study, 4-HPROG at a dietary concentration of 2 mmol/kg produced tumor regression in 75% of treated rats [1]. The study authors explicitly concluded that 'the glucuronide analog had a greater antitumor potency than equimolar concentration of the free retinoid' [1]. This in vivo efficacy advantage, combined with the higher MTD described in Evidence Item 2, establishes a superior therapeutic index for the glucuronide conjugate relative to the parent 4-HPR in this model.

Mammary tumor regression Chemotherapeutic efficacy Breast cancer model

In Vitro Therapeutic Index: 1.6-Fold Higher Growth Inhibition with 57% Higher Cell Viability in MCF-7 Breast Cancer Cells

A direct comparative study in MCF-7 human breast cancer cells quantified both growth inhibition and cytotoxicity for 4-HPR versus its glucuronide derivative [1]. At 1 µM (10⁻⁶ M), 4-HPR inhibited cell growth by approximately 25%, whereas the glucuronide produced 40% inhibition—a 1.6-fold greater antiproliferative effect [1]. At a higher concentration of 10 µM (10⁻⁵ M), the cytotoxicity differential became pronounced: glucuronide-treated cells retained 77% viability with 65% capable of resuming growth, whereas 4-HPR-treated cells showed only 49% viability and merely 15% were able to resume growth [1]. This dual advantage—higher potency at low concentration coupled with lower cytotoxicity at high concentration—defines a quantifiably superior in vitro therapeutic index for the glucuronide.

MCF-7 growth inhibition Cytotoxicity differential In vitro therapeutic window

Metabolic Stability Differentiation: O-Glucuronide Lability vs. C-Linked Analog Stability Defines Distinct Research Utilities

The O-linked glucuronide (4-HPROG, the active moiety in the monosodium salt) is susceptible to hydrolysis by β-glucuronidase, regenerating the parent 4-HPR in vivo. This metabolic instability prompted the development of the C-linked analog 4-HPRCG, in which the phenolic oxygen is replaced with a methylene group, rendering it completely resistant to enzymatic and chemical hydrolysis [1][2]. In direct comparative chemotherapeutic evaluation, 4-HPRCG caused 49% regression of DMBA-induced mammary tumors while showing virtually none of the classical retinoid toxicities—no reduction in blood retinol level, no elevation in blood triglycerides, and no decrease in bone mineral content—side effects that are commonly observed with both 4-HPR and natural retinoids [1]. Tumor latency was 15% longer in rats fed 2 mmol/kg diet of 4-HPRCG compared to 4-HPROG; at 80 days post-DMBA, tumor incidence was 27% for 4-HPRCG vs. 57% for 4-HPROG, and tumor multiplicity was 0.36 vs. 0.71 tumors/rat [2].

Glucuronide hydrolysis β-glucuronidase susceptibility C-linked analog stability

High-Impact Research and Industrial Application Scenarios for Fenretinide Glucuronide Monosodium Salt


Breast Cancer Chemoprevention and Chemotherapy Efficacy Studies in Rodent Models

The 75% tumor regression rate at 2 mmol/kg dietary 4-HPROG and the 43% higher MTD versus 4-HPR [1] make fenretinide glucuronide monosodium salt the appropriate test article for in vivo mammary cancer efficacy studies where a wider therapeutic window is required. The MCF-7 in vitro data—showing 1.6-fold greater growth inhibition at 1 µM coupled with 57% higher cell viability at 10 µM [2]—further support its use in preclinical breast cancer models where discriminating between cytostatic efficacy and non-specific cytotoxicity is essential for translational relevance.

Pharmacokinetic and Drug Metabolism Studies Requiring an Authentic Fenretinide Metabolite Reference Standard

As the authentic O-glucuronide metabolite of fenretinide formed by UGTs 1A1, 1A3, and 1A6 [3], fenretinide glucuronide monosodium salt (CAS 76177-99-6, purity >98% [4]) is the correct reference standard for LC-MS/MS method development, validation, and quantitative determination of fenretinide metabolites in plasma and tissue samples. Its defined stoichiometry and certificate of analysis documentation support regulatory-compliant analytical method validation (AMV) and quality control (QC) applications during fenretinide drug development, ANDA submissions, and pharmacokinetic study sample analysis.

Comparative Retinoid Toxicity Profiling Studies

The quantitative MTD differential (5 vs. 3.5 mmol/kg diet, a 43% increase for the glucuronide [1]) and the in vitro cytotoxicity differential at 10 µM (77% vs. 49% viability [2]) position fenretinide glucuronide monosodium salt as a key comparator in studies examining retinoid-class toxicity mechanisms. Its contrast with the C-linked analog 4-HPRCG—which completely eliminates blood retinol reduction, triglyceride elevation, and bone mineral loss [5]—enables researchers to dissect whether observed toxicities arise from the glucuronide moiety, its hydrolysis product 4-HPR, or retinoid receptor-mediated pathways.

Aqueous-Phase Retinoid Formulation Feasibility Studies

The enhanced water solubility of fenretinide glucuronide relative to the water-insoluble parent 4-HPR (log P ≈ 7.4 ) makes the monosodium salt a useful probe for feasibility studies of aqueous retinoid delivery. Unlike fenretinide, which requires DMSO for in vitro dissolution or complex nanoformulations (LYM-X-SORB®, intravenous lipid emulsion) for in vivo administration, the glucuronide monosodium salt can be handled in aqueous systems, facilitating experimental designs that avoid organic solvent confounding effects in cell-based assays and enabling exploration of renal excretion pathways relevant to fenretinide disposition.

Quote Request

Request a Quote for Fenretinide glucuronide monosodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.